molecular formula C10H15Cl3N2 B2786887 (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride CAS No. 2248352-17-0

(2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride

Cat. No.: B2786887
CAS No.: 2248352-17-0
M. Wt: 269.59
InChI Key: FKKKAACZISPRMO-YQFADDPSSA-N
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Description

(2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride typically involves the reaction of 4-chloroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its dihydrochloride form. The use of advanced equipment and techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or other groups are replaced by different substituents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

(2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(4-Bromophenyl)piperazine;dihydrochloride
  • (2S)-2-(4-Fluorophenyl)piperazine;dihydrochloride
  • (2S)-2-(4-Methylphenyl)piperazine;dihydrochloride

Uniqueness

(2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar piperazine derivatives.

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKKAACZISPRMO-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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